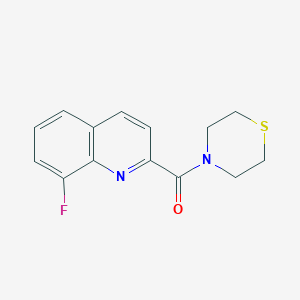

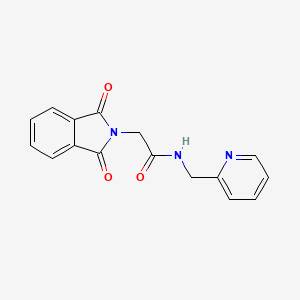

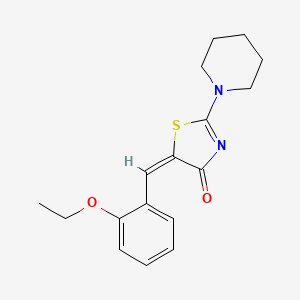

![molecular formula C18H13N5O3S2 B5527384 N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5527384.png)

N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, closely related to the compound , involves cyclocondensation reactions and the use of specific reagents to introduce various functional groups that characterize the final compound. One such method includes the reaction of carbohydrazones with thioglycolic acid in DMF to produce novel derivatives. This process is significant for the introduction of the benzothiazolyl group, a critical component of the target compound (Idrees, Kola, & Siddiqui, 2019).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's reactivity and biological activity. Techniques such as NMR, IR, and mass spectroscopy are typically employed to elucidate the structure. For compounds with a benzothiazolyl moiety, spectral analysis confirms the presence of this group and helps in detailing the molecular framework, as seen in recent syntheses (Senthilkumar, Umarani, & Satheesh, 2021).

Chemical Reactions and Properties

The reactivity of N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide involves interactions with various reagents and conditions to form different derivatives. These reactions often exploit the nucleophilic sites for further functionalization. For example, the transformation of pyrazole derivatives under specific conditions leads to the formation of compounds with potential biological activities (El’chaninov, Aleksandrov, & Stepanov, 2018).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are determined through analytical methods such as X-ray crystallography and thermal analysis. These properties are essential for the compound's application in various fields. Studies like the one by Kumara et al. (2018) provide insights into the crystal structure and thermal behavior of pyrazole derivatives, which are critical for understanding the stability and solubility of the compound (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups, stability under various conditions, and interaction with metals or other organic compounds, are vital for the compound's utility in chemical synthesis and potential biological applications. The study by Argilagos et al. (1997) on isomerization reactions provides insight into the chemical behavior of benzothiazol derivatives under certain conditions, offering a glimpse into the versatility of such compounds in synthetic chemistry (Argilagos, Trimiño, Cabrera, Linden, & Heimgartner, 1997).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3S2/c1-22-15(6-7-19-22)17(24)20-11-8-12(23(25)26)10-13(9-11)27-18-21-14-4-2-3-5-16(14)28-18/h2-10H,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXOGPQRPWMBMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC(=CC(=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

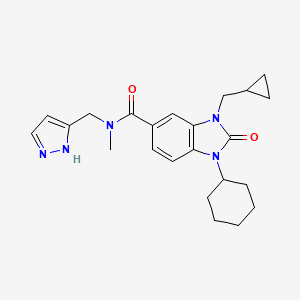

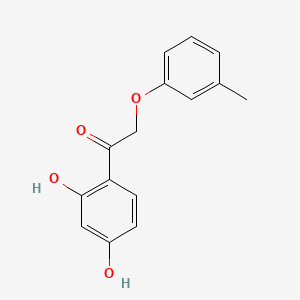

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5527306.png)

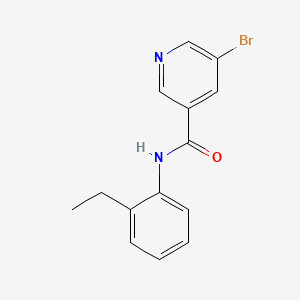

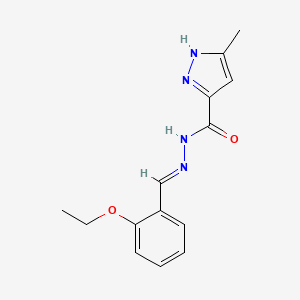

![5-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5527325.png)

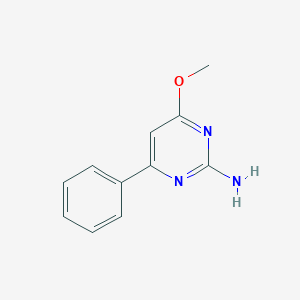

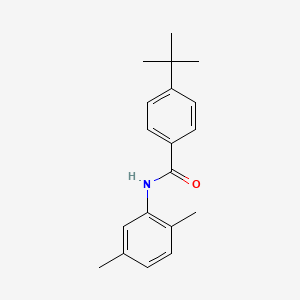

![3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5527360.png)

![N-{(3S*,4R*)-4-isopropyl-1-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5527375.png)

![3-ethyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527400.png)